molecular formula C24H26N4O4S B453937 ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-88-4

ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453937
CAS No.: 494219-88-4
M. Wt: 466.6g/mol
InChI Key: XHSRCZBVIAIKJT-XDHOZWIPSA-N
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Description

Ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolopyrimidine derivative characterized by:

  • A thiazolo[3,2-a]pyrimidine core with a 3-oxo group.
  • A 4-methoxyphenyl substituent at position 5, providing electron-donating effects.
  • A (2E)-configured methylidene group linked to a 1-ethyl-5-methylpyrazole moiety at position 2.
  • An ethyl carboxylate ester at position 6, enhancing lipophilicity.

A Biginelli-like condensation of ethyl acetoacetate, thiourea, and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) to form the tetrahydropyrimidine precursor .

Cyclization with chloroacetic acid or derivatives to construct the thiazolo[3,2-a]pyrimidine core .

Condensation with a pyrazole-4-carbaldehyde (e.g., 1-ethyl-5-methylpyrazole-4-carbaldehyde) under acidic conditions (acetic acid/sodium acetate) to introduce the methylidene group .

Properties

IUPAC Name

ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-6-27-15(4)17(13-25-27)12-19-22(29)28-21(16-8-10-18(31-5)11-9-16)20(23(30)32-7-2)14(3)26-24(28)33-19/h8-13,21H,6-7H2,1-5H3/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSRCZBVIAIKJT-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure, which is known for its biological relevance. The presence of various functional groups, including a pyrazole moiety and methoxyphenyl group, enhances its interaction with biological targets.

Research indicates that compounds with similar structures exhibit various pharmacological activities:

  • Anticancer Activity : The incorporation of the pyrazole ring suggests potential anticancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cell lines and inhibit key enzymes involved in cell proliferation. For instance, related compounds have demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines .
  • Anti-inflammatory Effects : Pyrazole derivatives are recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
  • Antimicrobial Activity : The structural characteristics of thiazolo-pyrimidines contribute to their antimicrobial efficacy. Compounds with similar frameworks have shown activity against various bacterial strains .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
1. 5-(4-Methylphenyl)-2-thiazolamineThiazole ring; aromatic substitutionAntimicrobial
2. 4-(1H-pyrazol-4-yl)anilinePyrazole; amino groupAnticancer
3. Thiazolo[3,2-a]pyrimidinonesThiazolo-pyrimidine coreAnti-inflammatory

The unique combination of functional groups in this compound may provide enhanced selectivity and potency against specific biological targets compared to these analogous compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of pyrazole-based compounds for their biological activities:

  • Antitumor Screening : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on A549 lung cancer cells, revealing significant growth inhibition with IC50 values as low as 0.39 µM .
  • Inflammation Models : In vitro studies demonstrated that certain pyrazole derivatives effectively reduced inflammatory markers in macrophage cell lines, suggesting their potential as anti-inflammatory agents .
  • Antimicrobial Testing : Synthesized pyrazole derivatives were screened against Staphylococcus aureus and Bacillus subtilis, showing promising antibacterial activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s properties are influenced by its unique substituents. Key comparisons with analogs include:

Compound Substituents Electronic Effects Key References
Target Compound 4-Methoxyphenyl, 1-ethyl-5-methylpyrazole Electron-donating (methoxy), moderate steric bulk from pyrazole
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... 4-Methylphenyl, 3-(3,4-dichlorophenyl)-1-phenylpyrazole Electron-withdrawing (Cl), increased lipophilicity
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... Phenyl, 2,4,6-trimethoxybenzylidene Strong electron-donating (three methoxy groups), planar aromatic system
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-... 4-Chlorophenyl, methoxycarbonylmethylene Electron-withdrawing (Cl, carbonyl), reduced solubility

Electronic and Geometric Insights :

  • The pyrazole substituent introduces steric hindrance and moderate electron-withdrawing effects due to its heteroaromatic nature, contrasting with the planar 2,4,6-trimethoxybenzylidene group in , which facilitates π-π stacking.

Crystallographic and Conformational Analysis

  • Crystal Packing : The compound in exhibits a puckered pyrimidine ring (flattened boat conformation) and a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. The target compound’s 4-methoxyphenyl group may reduce this angle due to hydrogen bonding via the methoxy oxygen, altering crystal packing .
  • Hydrogen Bonding: Analogous compounds (e.g., ) form C–H···O hydrogen-bonded chains. The target’s methoxy group could enhance such interactions, improving crystallinity compared to non-polar derivatives like the 4-methylphenyl analog .

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
Hantzsch Synthesis45–6085–90Ethanol reflux, Et₃N
Cyclocondensation55–6588–92Ethanol, 60°C, 6 hours
Alkylation50–5882–87DMF, K₂CO₃, 90°C
Solvent-Free7094Ball milling, 2 hours

Purity Control:

  • Thin-layer chromatography (TLC) with n-hexane:EtOAc (15:10) monitors reaction progress.

  • Recrystallization in ethanol-water mixtures removes unreacted aldehydes.

Challenges and Mitigation Strategies

  • Steric Hindrance: The 1-ethyl-5-methylpyrazole group impedes cyclization. Mitigation includes using polar aprotic solvents (e.g., DMF) to enhance solubility.

  • Oxidation Sensitivity: The thiazole ring is prone to oxidation. Reactions are conducted under nitrogen atmosphere.

  • Byproduct Formation: Excess ethyl bromoacetate leads to di-alkylated products. Stoichiometric control and gradual reagent addition minimize this .

Q & A

Q. What are the established synthetic routes for this thiazolo[3,2-a]pyrimidine derivative, and how can reaction conditions be optimized?

The compound is synthesized via multi-step protocols involving cyclization and condensation. For example, analogous thiazolo-pyrimidine derivatives are prepared by refluxing intermediates (e.g., substituted pyrimidines) with aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride with sodium acetate as a catalyst. Optimization involves adjusting reaction time (8–10 hours), temperature (reflux), and stoichiometry to improve yields (up to 78%) . Purification typically uses recrystallization from ethyl acetate/ethanol mixtures.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • X-ray crystallography resolves molecular conformation (e.g., boat-shaped pyrimidine rings, dihedral angles between fused rings) .
  • NMR/IR spectroscopy verifies functional groups (e.g., methoxy, carbonyl) and regiochemistry.
  • HPLC or GC-MS assesses purity (>95%) and identifies byproducts from incomplete cyclization or oxidation .

Q. How can researchers evaluate the compound’s potential biological activity in preliminary assays?

Standard protocols for thiazolo-pyrimidine analogs include:

  • Antimicrobial screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria and fungi.
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent effects. To address this:

  • Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., methoxy vs. ethoxy groups).
  • Use computational docking to predict binding affinities to target proteins (e.g., kinases, DNA topoisomerases) .
  • Validate findings with orthogonal assays (e.g., SPR for binding kinetics, in vivo models for efficacy).

Q. How can the reaction mechanism for thiazolo-pyrimidine ring formation be elucidated?

  • Isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) tracks bond formation during cyclization.
  • DFT calculations model transition states and intermediates to identify rate-limiting steps.
  • In situ monitoring via Raman or FTIR spectroscopy detects transient species (e.g., enol intermediates) .

Q. What methodologies improve the compound’s solubility and bioavailability for pharmacological studies?

  • Salt formation : React with HCl or sodium bicarbonate to enhance aqueous solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomes to improve cellular uptake.
  • Prodrug design : Introduce hydrolyzable esters or amides at the carboxylate moiety .

Q. How can regioselectivity challenges during pyrazole or thiazole ring functionalization be addressed?

  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) during alkylation or acylation.
  • Catalytic systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl substitutions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at specific positions.

Methodological Notes

  • Synthetic reproducibility : Replicate procedures from peer-reviewed studies (e.g., ) but validate intermediates via <sup>1</sup>H NMR at each step.
  • Data validation : Cross-reference spectral data with published analogs (e.g., IR stretches for carbonyl groups at ~1700 cm<sup>-1</sup>) .
  • Ethical sourcing : Avoid commercial databases (e.g., BenchChem) and prioritize journals like Acta Crystallographica or Bioorganic Chemistry for authoritative protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.